![molecular formula C21H24N2O B2924747 1-(4-Methylphenyl)-4-phenyl-3-(1-pyrrolidinylmethyl)-2-azetanone CAS No. 551921-49-4](/img/structure/B2924747.png)
1-(4-Methylphenyl)-4-phenyl-3-(1-pyrrolidinylmethyl)-2-azetanone
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Description
1-(4-Methylphenyl)-4-phenyl-3-(1-pyrrolidinylmethyl)-2-azetanone, also known as MPAA, is a chemical compound that belongs to the class of synthetic opioids. It is a potent analgesic drug that is used in scientific research for its ability to bind to the mu-opioid receptor in the brain and produce pain relief. MPAA is synthesized through a complex chemical process that involves several steps.
Scientific Research Applications
Enantioselective Synthesis
Research demonstrates the importance of saturated aza-heterocycles, similar in structure to the compound , as building blocks in bioactive compounds and therapeutic agents. These compounds are vital in asymmetric synthesis, particularly in the development of enantioselective methods for functionalizing α-methylene C–H bonds of amines, which are crucial for drug discovery (Jain et al., 2016). Such methodologies could be applicable for the functionalization of 1-(4-Methylphenyl)-4-phenyl-3-(1-pyrrolidinylmethyl)-2-azetanone, highlighting its potential role in synthesizing enantioselective compounds.
Catalysis and Organic Reactions
The compound's structural characteristics suggest its potential utility in catalysis, particularly in organocatalytic reactions. Studies have demonstrated the effectiveness of related structures in catalyzing transesterification reactions, showcasing their role as mild organocatalysts (Ishihara et al., 2008). This implies that 1-(4-Methylphenyl)-4-phenyl-3-(1-pyrrolidinylmethyl)-2-azetanone could be explored for its catalytic properties in similar reactions.
Material Science Applications
The structural features of 1-(4-Methylphenyl)-4-phenyl-3-(1-pyrrolidinylmethyl)-2-azetanone suggest its potential in the development of novel materials. For example, polyimides containing pyridine and biphenyl units exhibit high transparency, thermal stability, and mechanical strength, indicating that incorporating similar compounds could lead to materials with desirable optical and structural properties (Guan et al., 2015).
properties
IUPAC Name |
1-(4-methylphenyl)-4-phenyl-3-(pyrrolidin-1-ylmethyl)azetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c1-16-9-11-18(12-10-16)23-20(17-7-3-2-4-8-17)19(21(23)24)15-22-13-5-6-14-22/h2-4,7-12,19-20H,5-6,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTQWILGFCKYHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(C(C2=O)CN3CCCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-4-phenyl-3-(1-pyrrolidinylmethyl)-2-azetanone |
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